molecular formula C8H9N3O B12894781 1-(6-Methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethanone

1-(6-Methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethanone

Cat. No.: B12894781
M. Wt: 163.18 g/mol
InChI Key: VUPJFVNCNXJXIV-UHFFFAOYSA-N
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Description

1-(6-Methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethanone is a heterocyclic compound that features both imidazole and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-methylimidazo[1,2-b]pyrazole with ethanoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 1-(6-Methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(6-Methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethanone has a wide range of applications in scientific research:

Properties

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

IUPAC Name

1-(6-methylimidazo[1,2-b]pyrazol-1-yl)ethanone

InChI

InChI=1S/C8H9N3O/c1-6-5-8-10(7(2)12)3-4-11(8)9-6/h3-5H,1-2H3

InChI Key

VUPJFVNCNXJXIV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C=CN(C2=C1)C(=O)C

Origin of Product

United States

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